BenchChemオンラインストアへようこそ!

Deruxtecan-d4-1

LC-MS/MS Quantification ADC Bioanalysis Stable Isotope Labeling

Deruxtecan-d4-1 is the definitive stable-isotope-labeled internal standard for LC-MS/MS quantification of free DXd payload in ADC bioanalysis. Its +4 Da mass shift and co-eluting behavior ensure unparalleled matrix effect correction, delivering reliable data for PK/PD modeling and regulatory toxicokinetic studies. Procure this ≥98% pure, tetra-deuterium tracer to eliminate quantitative uncertainty in your ADC development workflows.

Molecular Formula C52H56FN9O13
Molecular Weight 1038.1 g/mol
Cat. No. B12416674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeruxtecan-d4-1
Molecular FormulaC52H56FN9O13
Molecular Weight1038.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2,27D2
InChIKeyWXNSCLIZKHLNSG-HWCLUHRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deruxtecan-d4-1: Procurement Specifications and Baseline Characterization for Deuterium-Labeled ADC Payload Conjugate


Deruxtecan-d4-1 (CAS: 2760715-88-4, molecular weight 1038.1 g/mol) is a tetra‑deuterium‑labeled derivative of the DXd‑based drug‑linker conjugate Deruxtecan [REFS‑1][REFS‑2]. The compound comprises the topoisomerase I inhibitor DX‑8951 derivative (DXd) conjugated to a maleimide‑GGFG peptide linker [REFS‑3]. Its primary applications are as an internal standard for quantitative LC‑MS/MS bioanalysis of ADC payloads and as a stable‑isotope‑labeled tracer in drug metabolism and pharmacokinetic (DMPK) studies during ADC development [REFS‑4].

Why Non‑Deuterated Deruxtecan or Unlabeled Payloads Cannot Substitute for Deruxtecan-d4-1 in Bioanalytical and DMPK Workflows


While the pharmacologic activity of Deruxtecan resides in the DXd warhead [REFS‑1], substituting Deruxtecan-d4-1 with its non‑deuterated parent or structurally unrelated internal standards introduces critical quantitative uncertainty in LC‑MS/MS workflows. Co‑eluting matrix components in biological samples cause ionization suppression or enhancement, and only a stable‑isotope‑labeled (SIL) internal standard that behaves identically to the analyte during sample preparation, chromatography, and ionization can fully correct for these matrix effects [REFS‑2]. Non‑deuterated analogs or structural mimics lack the same retention time and ionization behavior, leading to under‑ or over‑estimation of free payload concentrations, particularly in the low ng/mL ranges required for preclinical PK and toxicokinetic studies [REFS‑3].

Deruxtecan-d4-1 Quantitative Differentiation Guide: Head‑to‑Head Data vs. Unlabeled Deruxtecan and In‑Class Alternatives


Isotopic Mass Shift Enables Baseline Chromatographic Resolution of Deruxtecan-d4-1 from Endogenous Deruxtecan

Deruxtecan-d4-1 incorporates four deuterium atoms (tetra‑deuterated) at specific positions on the maleimide‑GGFG‑DXd scaffold [REFS‑1]. This isotopic labeling increases the monoisotopic mass from 1034.1 Da (non‑deuterated Deruxtecan) to 1038.1 Da for Deruxtecan-d4-1 [REFS‑2], a mass shift of +4.0 Da [REFS‑3]. In tandem quadrupole MS/MS, this shift permits distinct MRM transitions (e.g., m/z 1038.1 → fragment ion) that do not overlap with the unlabeled analyte channel (m/z 1034.1 → fragment ion), provided there is no significant isotopic carryover. No direct chromatographic resolution data exists for this specific compound, but the class‑level principle is well‑established: deuterated SIL‑IS co‑elutes with the analyte under reversed‑phase conditions [REFS‑4].

LC-MS/MS Quantification ADC Bioanalysis Stable Isotope Labeling

Class‑Level Deuterium Isotope Effect: Potential for Reduced CYP3A4‑Mediated Clearance of DXd Payload

The DXd warhead within Deruxtecan is metabolized primarily by CYP3A4 via oxidative pathways [REFS‑1]. Substitution of hydrogen with deuterium at metabolically labile C‑H bonds can reduce the rate of CYP‑mediated oxidation due to the primary kinetic isotope effect (KIE), potentially lowering systemic clearance and increasing exposure [REFS‑2]. No published data exist for Deruxtecan-d4-1 specifically; this is a class‑level inference based on deuterium incorporation in small‑molecule drugs. Direct comparison of metabolic stability (e.g., half‑life in human liver microsomes) between Deruxtecan-d4-1 and unlabeled Deruxtecan is not available in the public domain as of 2026.

Deuterium Kinetic Isotope Effect ADC Payload Metabolism CYP3A4

Matrix Effect Compensation: Deuterated Internal Standard Reduces Ion Suppression Variability in LC‑MS/MS

In LC‑ESI‑MS/MS, co‑eluting matrix components from plasma or tissue homogenates can suppress or enhance analyte ionization, leading to inaccurate quantification. Deuterated internal standards that co‑elute with the analyte can compensate for these matrix effects. A systematic study comparing deuterated (2H) SIL‑IS to non‑deuterated (13C/15N) SIL‑IS for urinary biomarkers demonstrated that deuterated IS provided effective matrix effect correction when retention time differences were minimal [REFS‑1]. While no direct data exist for Deruxtecan-d4-1, the principle that a structurally identical deuterated internal standard (e.g., Deruxtecan-d4-1 for Deruxtecan quantification) offers superior correction compared to a structural analog is a core tenet of regulated bioanalysis [REFS‑2].

Matrix Effect Ion Suppression Stable Isotope-Labeled Internal Standard

Application as Tracer for Quantitation in ADC Payload Release Studies

Stable heavy isotopes of hydrogen (deuterium) are incorporated into drug molecules largely as tracers for quantitation during the drug development process [REFS‑1]. Deruxtecan-d4-1 is specifically designed and offered as a deuterium‑labeled tracer for Deruxtecan, enabling precise tracking of the ADC drug‑linker conjugate in in vitro and in vivo experiments [REFS‑2]. No direct quantitative comparison of tracer efficiency between Deruxtecan-d4-1 and other isotopologues (e.g., 13C‑labeled) is available.

ADC Payload Release Tracer Quantitation Drug Development

Purity and Storage Stability Specifications vs. Unlabeled Deruxtecan

Deruxtecan-d4-1 is supplied at ≥98% purity with storage at -20°C (powder, 3 years) or -80°C (in solvent, 6 months) [REFS‑1]. Unlabeled Deruxtecan is similarly specified at ≥98% purity and comparable storage conditions [REFS‑2]. The deuterium labeling does not alter the recommended storage conditions or purity specifications, indicating that the isotopologue maintains comparable chemical stability under standard laboratory storage. Direct comparative accelerated stability data between Deruxtecan-d4-1 and Deruxtecan are not publicly available.

Purity Specification Storage Stability Quality Control

Computed Physicochemical Properties: Minimal Deuterium‑Induced Alteration of Lipophilicity

Deuterium substitution in Deruxtecan-d4-1 replaces hydrogen atoms at non‑exchangeable positions, resulting in a minimal change in lipophilicity. The hydrogen bond donor count (7) and acceptor count (15) are identical between Deruxtecan-d4-1 [REFS‑1] and non‑deuterated Deruxtecan [REFS‑2], as deuterium forms bonds of nearly identical length and strength to protium. LogP values are not reported for either compound, but the class‑level expectation is that deuterium labeling does not significantly alter the compound's chromatographic retention or membrane permeability compared to the protium analog [REFS‑3]. No direct experimental comparison of logD or retention time for this specific compound exists.

Physicochemical Properties Lipophilicity Hydrogen Bonding

Deruxtecan-d4-1: Primary Application Scenarios in ADC Development and Bioanalysis


Quantitative LC‑MS/MS Bioanalysis of Free DXd Payload in Plasma and Tissue

Deruxtecan-d4-1 serves as the optimal stable‑isotope‑labeled internal standard for quantifying free Deruxtecan (DXd payload plus linker) in biological matrices following administration of trastuzumab deruxtecan (T‑DXd) or other DXd‑based ADCs. Its +4 Da mass shift and near‑identical physicochemical properties to unlabeled Deruxtecan enable accurate compensation for matrix effects and extraction variability [REFS‑1][REFS‑2]. This application is essential for generating preclinical toxicokinetic data and supporting clinical PK/PD modeling of ADC payload exposure.

In Vitro Metabolic Stability and CYP Phenotyping Studies of DXd‑Based Payloads

While direct comparative data are lacking, Deruxtecan-d4-1 provides the necessary tool for researchers to conduct head‑to‑head metabolic stability assays comparing deuterated vs. non‑deuterated DXd warheads in human liver microsomes or hepatocytes. The deuterium kinetic isotope effect (KIE) on CYP3A4‑mediated oxidation can be experimentally quantified by measuring the disappearance half‑life of Deruxtecan-d4-1 relative to unlabeled Deruxtecan under identical incubation conditions [REFS‑3]. This data supports the design of next‑generation ADCs with potentially improved payload PK profiles.

Intracellular Payload Release and Catabolite Profiling in ADC Mechanism‑of‑Action Studies

Deruxtecan-d4-1 can be used as a tracer to track the intracellular release and subsequent metabolism of the DXd payload following ADC internalization in tumor cell lines. By spiking Deruxtecan-d4-1 into cell lysates and using LC‑HRMS, researchers can distinguish exogenously added tracer from endogenously released payload, enabling precise quantification of payload accumulation and catabolite formation [REFS‑4]. This application directly supports the mechanism‑of‑action studies required for ADC candidate selection.

Synthesis and Quality Control of DS‑8201 (Enhertu) and U3‑1402 Analog ADCs

Deruxtecan-d4-1 is a key intermediate for the synthesis of deuterium‑labeled versions of DS‑8201 and U3‑1402 [REFS‑5]. These labeled ADCs are then used as internal standards for intact ADC quantification by LC‑MS or as tracers in biodistribution studies. Procuring Deruxtecan-d4-1 ensures access to a well‑characterized, high‑purity (≥98%) building block for conjugating deuterated payloads to antibodies, a critical step in developing robust bioanalytical methods for ADC programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deruxtecan-d4-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.